![molecular formula C8H2BrClF3NO2S B1414163 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1805499-64-2](/img/structure/B1414163.png)
6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride (6-BrCN-Tf) is a reagent used in organic synthesis and research laboratories. It is a versatile and powerful reagent that has a wide range of applications in the synthesis of organic compounds and the study of biochemical and physiological phenomena. 6-BrCN-Tf is a sulfonyl chloride that is used as a coupling agent, a protecting group, and a catalyst in organic synthesis. It is also used to study the mechanism of action of enzymes, proteins, and other biomolecules.
Mechanism of Action
6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride acts as a coupling agent in organic synthesis. It reacts with a variety of substrates, including amines, alcohols, and carboxylic acids, to form covalent bonds between the two molecules. This reaction is catalyzed by a base, such as pyridine or triethylamine. This compound also acts as a protecting group in organic synthesis. It can be used to protect functional groups from reaction with other molecules or from reaction with the environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. It is known to be a relatively non-toxic reagent, but it can cause skin and eye irritation. In addition, this compound may have an effect on the activity of enzymes, proteins, and other biomolecules. It may also have an effect on the structure and function of proteins and other biomolecules.
Advantages and Limitations for Lab Experiments
The advantages of 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride are that it is a relatively non-toxic reagent, it is easy to synthesize, and it is a versatile reagent with a wide range of applications. The limitations of this compound are that it may cause skin and eye irritation, and it may have an effect on the activity of enzymes, proteins, and other biomolecules.
Future Directions
For 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride include further research into its biochemical and physiological effects, as well as its potential applications in organic synthesis and the study of biochemical and physiological phenomena. In addition, further research into the mechanism of action of this compound and its potential applications in the synthesis of organic compounds and the study of enzymes, proteins, and other biomolecules is needed. Finally, further research into the advantages and limitations of this compound for lab experiments is needed.
Scientific Research Applications
6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as peptides, nucleotides, and other biomolecules. It is also used to study the mechanism of action of enzymes, proteins, and other biomolecules. This compound is also used to study the structure and function of proteins and other biomolecules. It is used in the synthesis of a wide range of organic compounds and in the study of biochemical and physiological phenomena.
properties
IUPAC Name |
6-bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NO2S/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)17(10,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWBWDVDKSNCGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.